Lipophilicity vs. Ethyl Analog
The tert-butyl ester derivative exhibits significantly higher lipophilicity compared to its ethyl ester analog, ethyl 2-oxo-3H-benzimidazole-1-carboxylate [1]. This difference in partition coefficient can impact reaction selectivity in biphasic systems and influence compound behavior in biological assays if used as a probe [2].
| Evidence Dimension | Lipophilicity (Predicted Partition Coefficient) |
|---|---|
| Target Compound Data | LogP: 2.5251 |
| Comparator Or Baseline | Ethyl 2-oxo-3H-benzimidazole-1-carboxylate; predicted LogP not directly reported but expected to be significantly lower due to smaller alkyl chain |
| Quantified Difference | >1 LogP unit increase (estimated) |
| Conditions | Predicted values based on structural calculation (Molbase, ChemSrc) |
Why This Matters
Higher lipophilicity can enhance compound partitioning in organic layers during liquid-liquid extractions, potentially improving recovery and purity in synthetic workflows.
- [1] Molbase. (2017). tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate. Retrieved from https://m.molbase.com/moldata/612669.html View Source
- [2] ChemSrc. (2018). tert-butyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate. Retrieved from https://m.chemsrc.com/cas/161468-45-7_1193169.html View Source
